N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Description
N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a thienopyrimidine derivative featuring a sulfanylacetamide linker and a 3-chlorophenyl group. The 6-ethyl substituent on the thieno[2,3-d]pyrimidine core enhances hydrophobicity, while the 3-chlorophenyl group may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS2/c1-2-12-7-13-15(18-9-19-16(13)23-12)22-8-14(21)20-11-5-3-4-10(17)6-11/h3-7,9H,2,8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZBKLLZFZSSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide, with the CAS number 929445-75-0, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H12ClN3S, with a molecular weight of approximately 289.78 g/mol. The compound features a thieno[2,3-d]pyrimidine moiety, which is often associated with various biological activities.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many thieno[2,3-d]pyrimidine derivatives have been shown to inhibit key enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and potentially therapeutic effects against various diseases.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures possess antimicrobial properties. They may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
- Anticancer Properties : Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer potential by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives, including this compound. Results indicated promising activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .
- Anticancer Activity : In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly at certain concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
- Enzyme Targeting : Preliminary research has indicated that this compound may inhibit specific kinases involved in cancer progression. Further investigation is required to elucidate the exact molecular interactions and therapeutic implications .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide may possess cytotoxic effects against certain cancer cell lines. Studies have shown that compounds with similar structural features can inhibit cell proliferation in various cancer types, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
Antimicrobial Properties
Preliminary studies suggest that this compound has antimicrobial activity against various pathogens. For instance, derivatives with similar structures have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) observed for related compounds was around 256 µg/mL, indicating a promising profile for further development.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes relevant to disease progression. For example, it could inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's. The inhibition of such enzymes could lead to therapeutic benefits in managing symptoms or slowing disease progression.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of this compound against clinically isolated strains of bacteria. The research utilized a broth microdilution method to determine the MIC values. The findings revealed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Hypothetical Effects
The following compounds share structural similarities with the target molecule but differ in substituent positions and functional groups:
N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
- Chlorophenyl Position : 4-chloro (para) vs. 3-chloro (meta) in the target compound.
- A para-substituted chloro group may alter dipole moments and steric interactions in binding pockets compared to the meta position.
- Thienopyrimidine Substituents: 2-methyl and 6-phenyl vs. 6-ethyl. The 6-phenyl substituent (bulky, aromatic) may reduce solubility compared to the target’s 6-ethyl group.
N-(3,5-dimethoxyphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
- Aryl Group : 3,5-dimethoxyphenyl vs. 3-chlorophenyl.
- Methoxy groups are electron-donating, increasing electron density on the aryl ring, which could enhance interactions with polar residues in target proteins.
N-(3-methoxyphenyl)-2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide
- Core Structure: A spiro-benzoquinazoline system replaces the thienopyrimidine core.
Comparative Data Table
*LogP values are estimated based on substituent hydrophobicity.
Research Implications
- Substituent Position : Meta-substituted chloro groups (target) may optimize binding in certain enzymatic pockets compared to para-substituted analogs .
- Hydrophobicity : The 6-ethyl group in the target compound likely improves bioavailability over bulkier 6-phenyl substituents, as seen in Analog 1 .
- Electron Effects : Electron-donating groups (e.g., methoxy in Analog 2) may enhance interactions with charged residues, whereas chloro groups favor halogen bonding .
Preparation Methods
Thiophene Ring Formation
Ethyl-substituted thiophene precursors are prepared via Knorr-type cyclization. For example, reacting 4-ethylthiophene-2-carboxylic acid with thiourea in acetic anhydride yields 2-amino-4-ethylthiophene-3-carbonitrile.
Pyrimidine Cyclization
The aminonitrile intermediate undergoes cyclization with formamidine acetate in refluxing ethanol to form 6-ethylthieno[2,3-d]pyrimidin-4-amine. Subsequent diazotization and treatment with sodium sulfide (Na₂S) introduces the thiol group at position 4, yielding 6-ethylthieno[2,3-d]pyrimidin-4-thiol.
Table 1: Optimization of Thienopyrimidine Thiol Synthesis
Synthesis of 2-Chloro-N-(3-chlorophenyl)acetamide
This intermediate is prepared by acylating 3-chloroaniline with chloroacetyl chloride under Schotten-Baumann conditions:
Acylation Reaction
3-Chloroaniline (1 equiv) is treated with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) with aqueous sodium bicarbonate (NaHCO₃) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding 2-chloro-N-(3-chlorophenyl)acetamide in 89% purity.
Key Spectral Data :
- ¹H NMR (CDCl₃) : δ 7.45 (s, 1H, NH), 7.30–7.10 (m, 4H, Ar-H), 4.20 (s, 2H, CH₂Cl).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O).
Coupling of Thiol and Acetamide Fragments
The final step involves nucleophilic substitution between 6-ethylthieno[2,3-d]pyrimidin-4-thiol and 2-chloro-N-(3-chlorophenyl)acetamide.
Reaction Conditions
- Solvent : Anhydrous DMF or ethanol.
- Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃).
- Temperature : Reflux (80–90°C) for 6–8 hours.
The thiolate anion attacks the α-carbon of the chloroacetamide, displacing chloride and forming the sulfanylacetamide linkage.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DMF | 80 | 6 | 75 |
| K₂CO₃ | EtOH | 90 | 8 | 68 |
Purification and Crystallization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from chloroform/acetone (1:1).
Crystallographic Data :
- Space Group : P1̄ (triclinic).
- Hydrogen Bonding : Intermolecular N-H⋯O and C-H⋯π interactions stabilize the crystal lattice.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity.
Challenges and Alternative Routes
Competing Side Reactions
Oxidation of the thiol to disulfide during coupling is mitigated by conducting reactions under nitrogen.
Alternative Coupling Agents
Use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF provides moderate yields (60–65%) but requires additional purification.
Q & A
Q. How can researchers confirm the structural integrity and purity of N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to verify the presence of key functional groups (e.g., chlorophenyl, thieno-pyrimidine, and sulfanylacetamide moieties). Assign peaks based on expected chemical shifts for neighboring substituents .
- X-ray Crystallography: Resolve crystal structures to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reversed-phase) to assess purity ≥95% .
Q. What are the common synthetic routes for preparing this compound?
Methodological Answer:
- Stepwise Synthesis:
- Thieno-pyrimidine Core Formation: Cyclize 4-chloro-6-ethylthieno[2,3-d]pyrimidine with thiourea derivatives under reflux (e.g., ethanol, 80°C) .
- Sulfanylacetamide Coupling: React the thiolate intermediate with 2-chloro-N-(3-chlorophenyl)acetamide using a base (e.g., K2CO3) in DMF at 60°C .
- Optimization Tips: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry to minimize byproducts .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs .
- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Include positive controls (e.g., doxorubicin) and calculate IC50 values .
- Cytotoxicity: Assess selectivity using non-cancerous cell lines (e.g., HEK293) to identify therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications to the chlorophenyl (e.g., 4-Cl → 4-Br) or ethyl-thieno-pyrimidine groups. Compare bioactivity trends (Table 1) .
- Functional Group Replacement: Replace the sulfanylacetamide linker with sulfonyl or carbonyl groups to assess impact on target binding .
Q. Table 1. Analog Comparison for SAR Studies
| Compound Modification | Biological Activity (IC50, μM) | Reference |
|---|---|---|
| 4-Bromophenyl derivative | 2.1 (Anticancer) | |
| 4-Methoxyphenyl derivative | >50 (Inactive) | |
| Ethyl → Methyl substitution | 5.8 (Antimicrobial) |
Q. How should researchers address contradictions in biological data across studies?
Methodological Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to eliminate variability .
- Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., Bcl-2, Mcl-1) .
- Meta-Analysis: Pool data from multiple studies (≥3 independent labs) and apply statistical models (e.g., random-effects) to resolve discrepancies .
Q. What strategies improve solubility and formulation for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm) via emulsion-solvent evaporation. Characterize with dynamic light scattering (DLS) .
- Pharmacokinetic Profiling: Conduct dose-escalation studies in rodents to determine optimal dosing intervals and bioavailability .
Q. How can computational methods predict target interactions?
Methodological Answer:
Q. Why might in vivo efficacy differ from in vitro results?
Methodological Answer:
- Metabolic Instability: Perform hepatic microsome assays to identify metabolic hotspots (e.g., esterase cleavage). Introduce steric hindrance (e.g., tert-butyl groups) to stabilize .
- Blood-Brain Barrier Penetration: Use PAMPA-BBB assays to predict CNS accessibility. Modify logD (2–3) for optimal partitioning .
Q. How can synthesis be scaled while maintaining yield and purity?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow reactors for thieno-pyrimidine cyclization (residence time: 30 min, 100°C) to improve reproducibility .
- Process Analytical Technology (PAT): Use in-line FTIR to monitor intermediates and automate reagent addition .
Q. What synergistic effects are observed with combination therapies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
